![molecular formula C12H17BO3 B12540807 3-{[Methyl(phenyl)boranyl]oxy}propyl acetate CAS No. 142270-70-0](/img/structure/B12540807.png)
3-{[Methyl(phenyl)boranyl]oxy}propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[Methyl(phenyl)boranyl]oxy}propyl acetate is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to a methyl group, a phenyl group, and an oxypropyl acetate group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Methyl(phenyl)boranyl]oxy}propyl acetate typically involves the reaction of phenylboronic acid with methyl iodide to form methyl(phenyl)borane. This intermediate is then reacted with 3-hydroxypropyl acetate under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[Methyl(phenyl)boranyl]oxy}propyl acetate undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronic esters.
Applications De Recherche Scientifique
3-{[Methyl(phenyl)boranyl]oxy}propyl acetate has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic esters are explored for their potential in drug delivery and as enzyme inhibitors.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-{[Methyl(phenyl)boranyl]oxy}propyl acetate involves the interaction of the boron atom with various molecular targets. Boron is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound can participate in transmetalation reactions, where the boron atom transfers its organic group to a metal catalyst, facilitating carbon-carbon bond formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the acetate and oxypropyl groups.
Methylboronic acid: Another boronic acid with a methyl group but without the phenyl and oxypropyl groups.
Pinacol boronic esters: Boronic esters with pinacol groups, commonly used in organic synthesis.
Uniqueness
3-{[Methyl(phenyl)boranyl]oxy}propyl acetate is unique due to its combination of a boron atom with both phenyl and oxypropyl acetate groups. This structure provides distinct reactivity and makes it a versatile intermediate in various chemical reactions, particularly in the formation of complex organic molecules.
Propriétés
Numéro CAS |
142270-70-0 |
|---|---|
Formule moléculaire |
C12H17BO3 |
Poids moléculaire |
220.07 g/mol |
Nom IUPAC |
3-[methyl(phenyl)boranyl]oxypropyl acetate |
InChI |
InChI=1S/C12H17BO3/c1-11(14)15-9-6-10-16-13(2)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3 |
Clé InChI |
OQSWVJSDUQYLBY-UHFFFAOYSA-N |
SMILES canonique |
B(C)(C1=CC=CC=C1)OCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
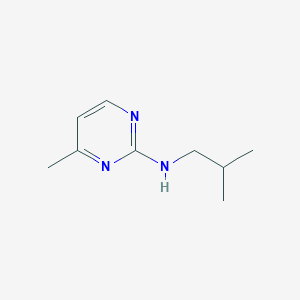
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
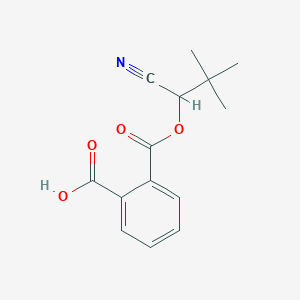
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
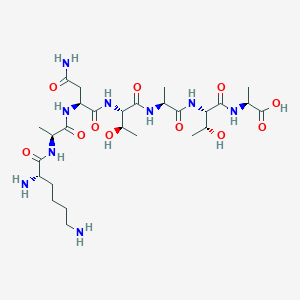
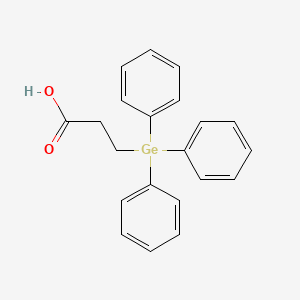

![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
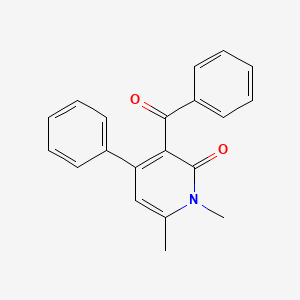
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)

